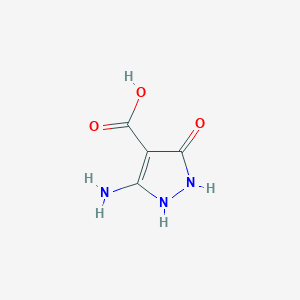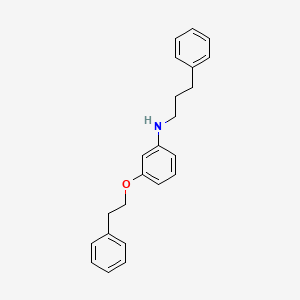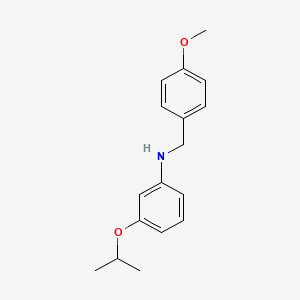![molecular formula C23H25NO2 B1385330 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040687-78-2](/img/structure/B1385330.png)
2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline
Vue d'ensemble
Description
2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline, also known as 2,5-dimethyl-N-{[3-(2-phenoxyethoxy)phenyl]methyl}aniline, is a biochemical compound used for proteomics research . It has a molecular weight of 347.45 and a molecular formula of C23H25NO2 .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline can be represented by the SMILES string: CC1=CC(=C(C=C1)C)NCC2=CC(=CC=C2)OCCOC3=CC=CC=C3 . This representation describes the structure of the molecule in terms of the atoms present and their connectivity.Applications De Recherche Scientifique
Kinetic and Mechanistic Investigations
- Ozonolysis in Aqueous Solution : A study on the ozonolysis of a similar compound, 2,4-dimethyl-aniline, in acidic aqueous solution, revealed primary reaction products like 2,4-dimethyl-nitrobenzene and 2,4-dimethyl-phenol. This research provides insights into the kinetics and mechanisms involved in similar aniline derivatives' reactions (Machulek et al., 2009).
Degradation Studies
- Degradation by Hydroxyl Radicals : The degradation of 2,6-dimethyl-aniline by hydroxyl radicals was investigated, providing valuable data on the second-order rate constants and identifying several aromatic by-products. This study is relevant for understanding the environmental impact and degradation pathways of similar compounds (Boonrattanakij et al., 2009).
Reaction Kinetics and Mechanism
- Reaction with 2-phenoxy-3,5-dinitropyridine : Research on the reactions of 2-phenoxy-3,5-dinitropyridine with substituted anilines in different solvents provided insights into the kinetics and possible reaction mechanisms, which could be relevant to understanding reactions involving similar aniline derivatives (Asghar, 2009).
Synthesis and Material Studies
- Synthesis of Electroactive Benzoxazines : A study on the synthesis of high-performance electroactive benzoxazines using aniline derivatives demonstrated their potential in creating advanced corrosion-resistant coatings, which could be extended to similar aniline compounds (Li et al., 2018).
- Nonlinear Optical Material for Photonic Applications : The synthesis and characterization of 2,5-Dimethyl-N-(3-phenylprop-2-en-1-ylidene) aniline as a nonlinear optical material highlighted its potential in photonic and optoelectronic applications, indicating a similar potential for related aniline compounds (Sathishkumar et al., 2021).
Propriétés
IUPAC Name |
2,5-dimethyl-N-[[3-(2-phenoxyethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-18-11-12-19(2)23(15-18)24-17-20-7-6-10-22(16-20)26-14-13-25-21-8-4-3-5-9-21/h3-12,15-16,24H,13-14,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSCDZIUIGQTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC(=CC=C2)OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385248.png)
![[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385251.png)


![N-[2-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine](/img/structure/B1385255.png)
![2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385256.png)


![N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide](/img/structure/B1385263.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1385266.png)


